molecular formula C20H18Br2O4Ti B1242731 TI(Bzac)2-Br2 CAS No. 66749-01-7

TI(Bzac)2-Br2

Número de catálogo: B1242731
Número CAS: 66749-01-7
Peso molecular: 530 g/mol
Clave InChI: CADZKMHREKJMKR-JPFZJSEDSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Titanium(IV) bis(benzoylacetonato) dibromide (Ti(Bzac)₂-Br₂) is a titanium(IV) complex featuring two bidentate benzoylacetonato (Bzac) ligands and two bromide ions. The Bzac ligand, a β-diketonate, provides strong chelation to the Ti(IV) center, stabilizing the complex and influencing its reactivity and biological activity. These complexes exhibit enhanced cytotoxicity against cisplatin-resistant cancer cells and lower systemic toxicity compared to platinum-based drugs, positioning Ti(Bzac)₂-Br₂ as a candidate for further exploration in oncology .

Propiedades

Número CAS

66749-01-7

Fórmula molecular

C20H18Br2O4Ti

Peso molecular

530 g/mol

Nombre IUPAC

(Z)-3-oxo-1-phenylbut-1-en-1-olate;titanium(4+);dibromide

InChI

InChI=1S/2C10H10O2.2BrH.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*2-7,12H,1H3;2*1H;/q;;;;+4/p-4/b2*10-7-;;;

Clave InChI

CADZKMHREKJMKR-JPFZJSEDSA-J

SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4].[Br-].[Br-]

SMILES isomérico

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Ti+4].[Br-].[Br-]

SMILES canónico

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4].[Br-].[Br-]

Sinónimos

dibromobis(1-phenyl-1,3-butanedionato)titanium (IV)
Ti-BZAC-Br2

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Ligand-Based Comparisons

A. Ti(Bzac)₂Cl₂ vs. Ti(Bzac)₂-Br₂

  • Ligand Effects: Replacing chloride with bromide alters the complex’s electronic and steric properties. Bromide’s larger ionic radius (1.96 Å vs.
  • Hydrolytic Stability : Chloride ligands in Ti(Bzac)₂Cl₂ are prone to hydrolysis, forming inactive polynuclear species. Bromide’s weaker electronegativity may slow hydrolysis, improving stability, though this remains untested for Ti(Bzac)₂-Br₂ .
  • Cytotoxicity : Ti(Bzac)₂Cl₂ demonstrated superior activity against Walker256 tumors in rats compared to cisplatin, with lower toxicity. Bromide’s larger size might further modulate DNA-binding kinetics or reactive oxygen species (ROS) generation, though mechanistic studies are needed .

B. Budotitane ([Ti(Bzac)₂(OEt)₂]) vs. Ti(Bzac)₂-Br₂

  • Ligand Type : Budotitane’s ethoxy (OEt⁻) ligands are stronger field ligands than bromide, leading to a more stable coordination sphere. However, ethoxy groups hydrolyze rapidly in aqueous media, limiting budotitane’s clinical utility .
  • Anticancer Spectrum : Budotitane exhibited a broader anticancer spectrum than cisplatin but failed clinical trials due to hydrolysis. Ti(Bzac)₂-Br₂’s bromide ligands might offer a compromise between stability and reactivity, though solubility challenges (common in Bzac-based complexes) could persist .

C. Titanocene Dichloride (Cp₂TiCl₂) vs. Ti(Bzac)₂-Br₂

  • Ligand Architecture: Titanocene’s cyclopentadienyl (Cp) ligands are less hydrolytically stable than Bzac. Cp₂TiCl₂’s rapid hydrolysis in vivo resulted in poor efficacy, whereas Bzac ligands in Ti(Bzac)₂-Br₂ may confer greater stability .
  • Mechanistic Differences: Titanocene acts via DNA intercalation, while Bzac complexes like Ti(Bzac)₂Cl₂ are hypothesized to induce apoptosis through mitochondrial pathways. Bromide’s role in Ti(Bzac)₂-Br₂’s mechanism remains speculative .
Hydrolytic Stability and Pharmacokinetics
  • Phenolato Ligand Complexes (e.g., LTi): Phenolato ligands in complexes like LTi provide exceptional hydrolytic stability (stable for weeks in 10% D₂O) but suffer from low solubility. Ti(Bzac)₂-Br₂’s Bzac ligands likely offer moderate stability between phenolato and aliphatic ligands .
  • Solubility : Bzac-based complexes generally exhibit poor aqueous solubility, necessitating formulations with organic co-solvents. Bromide’s lipophilicity may exacerbate this issue compared to chloride or ethoxy derivatives .
Cytotoxicity and Resistance Profiles
  • Cisplatin-Resistant Cells : Budotitane and Ti(Bzac)₂Cl₂ showed efficacy against cisplatin-resistant lines, suggesting Ti(Bzac)₂-Br₂ may share this trait. Bromide’s bulk could enhance interaction with resistant cell membranes or efflux pumps .
  • In Vivo Performance: Ti(Bzac)₂Cl₂’s low toxicity in rats contrasts with budotitane’s clinical failure due to hydrolysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.